![molecular formula C14H19NO4 B14353122 Glutarimide, 3-[2-(5-methyl-2-oxocyclohexyl)-2-oxoethyl]- CAS No. 92697-40-0](/img/structure/B14353122.png)
Glutarimide, 3-[2-(5-methyl-2-oxocyclohexyl)-2-oxoethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(5-Methyl-2-oxocyclohexyl)-2-oxoethyl)piperidine-2,6-dione is a chemical compound with a complex structure that includes a piperidine ring and a cyclohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(5-Methyl-2-oxocyclohexyl)-2-oxoethyl)piperidine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexyl group, followed by the introduction of the piperidine ring. Specific reagents and catalysts are used to facilitate these reactions, ensuring the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and minimize impurities, ensuring the compound meets the required standards for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(5-Methyl-2-oxocyclohexyl)-2-oxoethyl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule, enabling the synthesis of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
4-(2-(5-Methyl-2-oxocyclohexyl)-2-oxoethyl)piperidine-2,6-dione has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, enabling the study of reaction mechanisms and the development of new synthetic methods.
Biology: Researchers use this compound to investigate its effects on biological systems, including its potential as a therapeutic agent.
Medicine: The compound’s unique structure and properties make it a candidate for drug development, particularly in the treatment of diseases that involve specific molecular targets.
Industry: In industrial applications, the compound may be used in the production of specialty chemicals, materials, and other products that require precise chemical properties.
Mécanisme D'action
The mechanism of action of 4-(2-(5-Methyl-2-oxocyclohexyl)-2-oxoethyl)piperidine-2,6-dione involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-(2-(5-Methyl-2-oxocyclohexyl)-2-oxoethyl)piperidine-2,6-dione include other piperidine derivatives and cyclohexyl-containing molecules. Examples include:
- 4-(2-(5-Methyl-2-oxocyclohexyl)-2-oxoethyl)piperidine-2,6-dione
- 4-(2-(5-Methyl-2-oxocyclohexyl)-2-oxoethyl)piperidine-2,6-dione
Uniqueness
What sets 4-(2-(5-Methyl-2-oxocyclohexyl)-2-oxoethyl)piperidine-2,6-dione apart from similar compounds is its specific combination of functional groups and structural features. This unique arrangement allows it to interact with molecular targets in ways that other compounds cannot, making it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
92697-40-0 |
|---|---|
Formule moléculaire |
C14H19NO4 |
Poids moléculaire |
265.30 g/mol |
Nom IUPAC |
4-[2-(5-methyl-2-oxocyclohexyl)-2-oxoethyl]piperidine-2,6-dione |
InChI |
InChI=1S/C14H19NO4/c1-8-2-3-11(16)10(4-8)12(17)5-9-6-13(18)15-14(19)7-9/h8-10H,2-7H2,1H3,(H,15,18,19) |
Clé InChI |
SAYOWBIQEVZZDW-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(=O)C(C1)C(=O)CC2CC(=O)NC(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


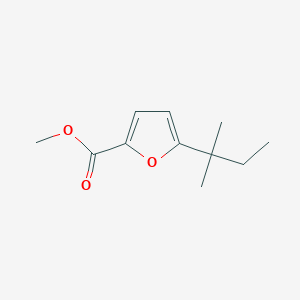
![(6-Oxa-7-azabicyclo[3.2.2]non-8-en-7-yl)(phenyl)methanone](/img/structure/B14353050.png)
![3-{[1-(Dodecyloxy)-3-hydroxypropan-2-YL]oxy}propane-1,2-diol](/img/structure/B14353055.png)
![[3-(Chloromethoxy)prop-1-yn-1-yl]benzene](/img/structure/B14353056.png)
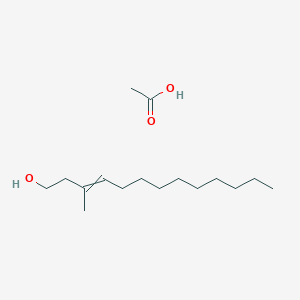

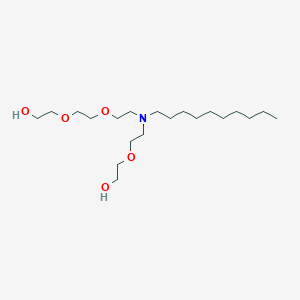

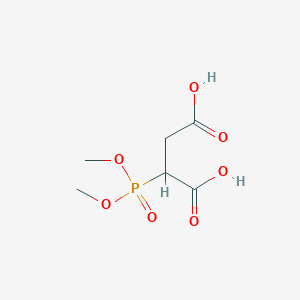
![9-Methoxy-8-phenyl-5,6-dihydro-7h-benzo[7]annulen-7-one](/img/structure/B14353091.png)

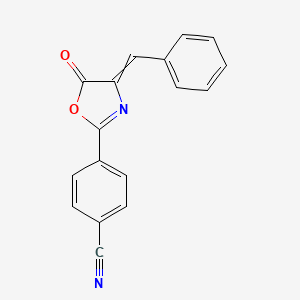

![1,3-Propanediol, 2-[(2-methoxyethoxy)methoxy]-](/img/structure/B14353116.png)
